molecular formula C14H16N2O4 B2810762 5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide CAS No. 1396865-79-4

5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2810762
CAS No.: 1396865-79-4
M. Wt: 276.292
InChI Key: VMAKWBMVKBMPDN-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the cyclopropyl group: This step may involve a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the furan-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may include the use of strong bases or acids, as well as various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Compounds with similar structures are often investigated for their potential as therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole carboxamides: Other compounds in this class may include 5-phenylisoxazole-3-carboxamide and 5-methylisoxazole-3-carboxamide.

    Cyclopropyl derivatives: Compounds such as cyclopropylamine and cyclopropylcarboxylic acid share the cyclopropyl group.

Uniqueness

5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide is unique due to the combination of its isoxazole ring, cyclopropyl group, and furan-2-yl substituent. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

IUPAC Name

5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(18,12-3-2-6-19-12)8-15-13(17)10-7-11(20-16-10)9-4-5-9/h2-3,6-7,9,18H,4-5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKWBMVKBMPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NOC(=C1)C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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